Cas no 1893836-51-5 (methyl2-(2,3,4,5-tetrafluorophenyl)ethylamine)

メチル2-(2,3,4,5-テトラフルオロフェニル)エチルアミンは、フッ素置換された芳香族アミン化合物であり、高い反応性と選択性を有する有機合成中間体として利用されます。フッ素原子の強力な電子求引性により、分子の安定性が向上し、医薬品や農薬、機能性材料の合成において重要な役割を果たします。特に、生体適合性材料や高機能ポリマーの原料としての応用が期待されています。この化合物は、精密有機合成における多様な官能基導入反応に対応可能であり、研究者にとって有用なビルディングブロックとなります。

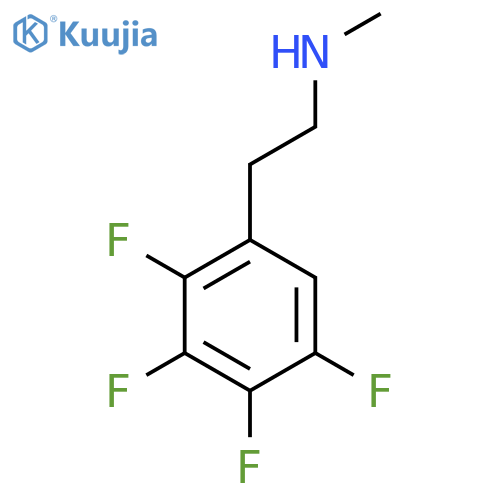

1893836-51-5 structure

商品名:methyl2-(2,3,4,5-tetrafluorophenyl)ethylamine

methyl2-(2,3,4,5-tetrafluorophenyl)ethylamine 化学的及び物理的性質

名前と識別子

-

- methyl2-(2,3,4,5-tetrafluorophenyl)ethylamine

- 1893836-51-5

- EN300-1817314

- methyl[2-(2,3,4,5-tetrafluorophenyl)ethyl]amine

-

- インチ: 1S/C9H9F4N/c1-14-3-2-5-4-6(10)8(12)9(13)7(5)11/h4,14H,2-3H2,1H3

- InChIKey: UQDLGRAFXZHCKS-UHFFFAOYSA-N

- ほほえんだ: FC1C(=C(C(=CC=1CCNC)F)F)F

計算された属性

- せいみつぶんしりょう: 207.06711194g/mol

- どういたいしつりょう: 207.06711194g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 178

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

methyl2-(2,3,4,5-tetrafluorophenyl)ethylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1817314-0.25g |

methyl[2-(2,3,4,5-tetrafluorophenyl)ethyl]amine |

1893836-51-5 | 0.25g |

$774.0 | 2023-09-19 | ||

| Enamine | EN300-1817314-5.0g |

methyl[2-(2,3,4,5-tetrafluorophenyl)ethyl]amine |

1893836-51-5 | 5g |

$3189.0 | 2023-06-01 | ||

| Enamine | EN300-1817314-1.0g |

methyl[2-(2,3,4,5-tetrafluorophenyl)ethyl]amine |

1893836-51-5 | 1g |

$1100.0 | 2023-06-01 | ||

| Enamine | EN300-1817314-5g |

methyl[2-(2,3,4,5-tetrafluorophenyl)ethyl]amine |

1893836-51-5 | 5g |

$2443.0 | 2023-09-19 | ||

| Enamine | EN300-1817314-1g |

methyl[2-(2,3,4,5-tetrafluorophenyl)ethyl]amine |

1893836-51-5 | 1g |

$842.0 | 2023-09-19 | ||

| Enamine | EN300-1817314-0.1g |

methyl[2-(2,3,4,5-tetrafluorophenyl)ethyl]amine |

1893836-51-5 | 0.1g |

$741.0 | 2023-09-19 | ||

| Enamine | EN300-1817314-10.0g |

methyl[2-(2,3,4,5-tetrafluorophenyl)ethyl]amine |

1893836-51-5 | 10g |

$4729.0 | 2023-06-01 | ||

| Enamine | EN300-1817314-0.5g |

methyl[2-(2,3,4,5-tetrafluorophenyl)ethyl]amine |

1893836-51-5 | 0.5g |

$809.0 | 2023-09-19 | ||

| Enamine | EN300-1817314-2.5g |

methyl[2-(2,3,4,5-tetrafluorophenyl)ethyl]amine |

1893836-51-5 | 2.5g |

$1650.0 | 2023-09-19 | ||

| Enamine | EN300-1817314-0.05g |

methyl[2-(2,3,4,5-tetrafluorophenyl)ethyl]amine |

1893836-51-5 | 0.05g |

$707.0 | 2023-09-19 |

methyl2-(2,3,4,5-tetrafluorophenyl)ethylamine 関連文献

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

1893836-51-5 (methyl2-(2,3,4,5-tetrafluorophenyl)ethylamine) 関連製品

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量